5-Hydroxymethyl-2-furaldehyde-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

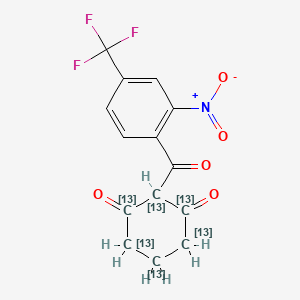

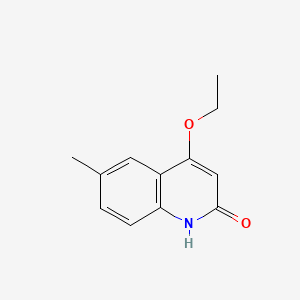

5-Hydroxymethyl-2-furaldehyde-13C6 is a compound containing the 13C isotope. Its chemical formula is C6H3D6O4, where D stands for the 13C isotope. This compound is a solid substance with a yellow crystalline appearance. It has a unique taste at room temperature and is soluble in water and some organic solvents. It is often used as a labeling reagent or tracer in chemical research and experimentation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

A common method of preparation involves using 13C isotope-labeled chloroacetic anhydride to react with hydroxymethyl-2-furan aldehyde. This reaction introduces the 13C isotope into the aldehyde group, resulting in the formation of 5-Hydroxymethyl-2-furaldehyde-13C6 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotope-labeled reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope into the desired molecular structure .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield 5-hydroxymethyl-2-furanmethanol .

Applications De Recherche Scientifique

5-Hydroxymethyl-2-furaldehyde-13C6 has a wide range of scientific research applications:

Chemistry: It is used as a labeling reagent to study reaction mechanisms and molecular transformations.

Biology: The compound serves as a tracer to analyze biological processes and molecular interactions.

Medicine: It is utilized in the development of diagnostic tools and therapeutic agents.

Industry: The compound is employed in the synthesis of various chemicals and materials, contributing to advancements in industrial processes

Mécanisme D'action

The mechanism by which 5-Hydroxymethyl-2-furaldehyde-13C6 exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s labeling properties allow researchers to trace its movement and transformation within chemical and biological systems. This helps in understanding the underlying mechanisms of various reactions and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Furaldehyde (Furfural): Another compound formed from the dehydration of pentose sugars, commonly used in the production of renewable fuels and chemicals.

5-Hydroxymethyl-2-furaldehyde (HMF): A compound similar to 5-Hydroxymethyl-2-furaldehyde-13C6 but without the 13C isotope.

Uniqueness

This compound is unique due to the presence of the 13C isotope, which makes it particularly valuable as a labeling reagent. This isotopic labeling allows for more precise tracking and analysis of chemical and biological processes compared to its non-labeled counterparts .

Propriétés

IUPAC Name |

5-(hydroxy(113C)methyl)(2,3,4,5-13C4)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEGNKMFWQHSLB-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](O[13C](=[13CH]1)[13CH]=O)[13CH2]O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.066 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 5-(hydroxymethyl)-2-furaldehyde-13C6 in the conversion of fructose to GVL?

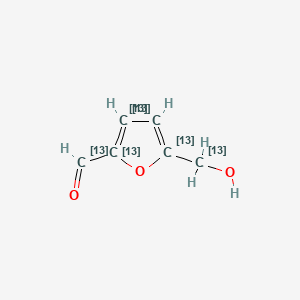

A1: The research paper utilizes 13C6-d-fructose as a starting material to track the reaction pathway. The study confirms that the conversion of fructose to GVL proceeds through a multi-step process. One of the key intermediates identified in this pathway is 5-(hydroxymethyl)-2-furaldehyde-13C6 (13C6-HMF). The formation of 13C6-HMF from 13C6-d-fructose confirms the initial dehydration step. Further conversion of 13C6-HMF to 13C5-levulinic acid and 13C-formic acid, followed by their transformation into 13C5-GVL, elucidates the complete reaction sequence [].

Q2: Can you elaborate on the analytical techniques used to monitor the formation and subsequent reactions of 5-(hydroxymethyl)-2-furaldehyde-13C6?

A2: While the paper doesn't delve into the specific analytical techniques employed, it's plausible that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, played a crucial role. The use of 13C labeled compounds allows researchers to track the labeled carbons through different stages of the reaction using 13C NMR. Additionally, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) could have been employed to identify and quantify the different intermediates, including 5-(hydroxymethyl)-2-furaldehyde-13C6, over the reaction's course [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)

![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)